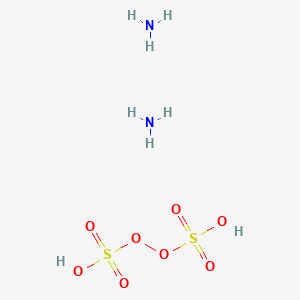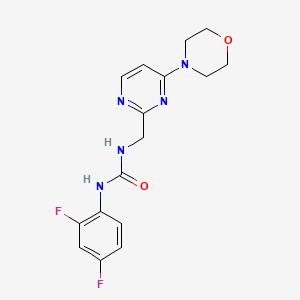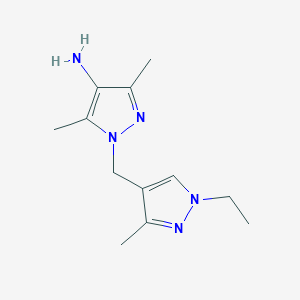
Polymyxin B nonapeptide TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polymyxin B nonapeptide TFA is a derivative of polymyxin B, a cyclic lipopeptide antibiotic. This compound is obtained by the enzymatic removal of the terminal amino acyl residue from polymyxin B. This compound retains the ability to disrupt the outer membrane of Gram-negative bacteria, making them more susceptible to other antibiotics. Unlike polymyxin B, it lacks bactericidal activity and is less toxic, which makes it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Polymyxin B nonapeptide TFA is synthesized through the enzymatic cleavage of polymyxin B. The process involves the use of specific proteolytic enzymes that remove the terminal amino acyl residue from polymyxin B, resulting in the formation of polymyxin B nonapeptide . The reaction conditions typically include a controlled pH and temperature to ensure the specificity and efficiency of the enzymatic reaction.
Industrial Production Methods
In an industrial setting, the production of polymyxin B nonapeptide (TFA) follows a similar enzymatic process but on a larger scale. The process involves the fermentation of Bacillus polymyxa to produce polymyxin B, followed by enzymatic treatment to obtain polymyxin B nonapeptide. The product is then purified and converted to its trifluoroacetate (TFA) salt form for stability and ease of use .
Chemical Reactions Analysis
Types of Reactions
Polymyxin B nonapeptide TFA primarily undergoes substitution reactions due to the presence of multiple amino groups. These reactions can be used to modify the compound for various applications.
Common Reagents and Conditions
Common reagents used in the reactions involving polymyxin B nonapeptide (TFA) include acylating agents, alkylating agents, and various solvents. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the integrity of the peptide structure .
Major Products
The major products formed from the reactions of polymyxin B nonapeptide (TFA) include various derivatives with modified side chains. These derivatives can be tailored for specific research applications, such as enhancing membrane permeability or reducing toxicity .
Scientific Research Applications
Polymyxin B nonapeptide TFA has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study membrane permeability and the interactions of peptides with lipid bilayers.
Biology: It serves as a model compound to investigate the mechanisms of action of lipopeptide antibiotics and their interactions with bacterial membranes.
Medicine: this compound is used in combination with other antibiotics to enhance their efficacy against Gram-negative bacteria. .
Mechanism of Action
Polymyxin B nonapeptide TFA exerts its effects by binding to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This binding disrupts the integrity of the membrane, increasing its permeability and allowing other antibiotics to penetrate and exert their effects. The compound does not exhibit direct bactericidal activity but enhances the potency of co-administered antibiotics .
Comparison with Similar Compounds
Similar Compounds
Polymyxin B: The parent compound, which has potent bactericidal activity but higher toxicity.
Polymyxin E (Colistin): Another polymyxin antibiotic with similar activity but different amino acid composition.
Polymyxin B1 and B4: Variants of polymyxin B with slight differences in their lipid tails
Uniqueness
Polymyxin B nonapeptide TFA is unique in its ability to enhance the efficacy of other antibiotics without exhibiting significant toxicity. This makes it a valuable tool in combating antibiotic-resistant Gram-negative bacteria and in the development of new antimicrobial therapies .
Properties
IUPAC Name |
(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N14O11.5C2HF3O2/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25;5*3-2(4,5)1(6)7/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64);5*(H,6,7)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+;;;;;/m1...../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIKWJLAIULVMY-YNQICIJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H79F15N14O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1533.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2721027.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)

![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)


![(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2721036.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)





![2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol](/img/structure/B2721048.png)
